molecular formula C25H47N2NaO3 B12680821 Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate CAS No. 4534-82-1

Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate

Cat. No.: B12680821
CAS No.: 4534-82-1
M. Wt: 446.6 g/mol
InChI Key: TWUNGNNWCNQNRX-UHFFFAOYSA-M
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is sodium 3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate , reflecting its three primary structural components:

  • A heptadecyl chain (C₁₇H₃₅) attached to the imidazoline ring.
  • A 4,5-dihydroimidazol-1-yl moiety, indicating a partially saturated imidazole ring.
  • A sodium propanoate group linked via an ethoxy spacer.

Its molecular formula is C₂₅H₄₇N₂NaO₃ , with a molecular weight of 446.6 g/mol . Key identifiers include:

  • CAS Registry Number : 4534-82-1
  • European Community (EC) Number : 224-879-7
  • DSSTox Substance ID : DTXSID90196486

The SMILES notation CCCCCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] provides a concise representation of its atomic connectivity.

Historical Development and Discovery Timeline

The compound’s synthesis traces to early 21st-century advancements in surfactant chemistry. Registered in PubChem on February 5, 2008 , its development likely emerged from modifications to precursor imidazoline derivatives like 1-(2-hydroxyethyl)-2-heptadecylimidazoline (CAS 95-19-2), a compound noted for its surfactant properties. The substitution of the hydroxyethyl group with a sodium propionate moiety enhanced water solubility, making it suitable for emulsification and dispersion applications.

Properties

CAS No.

4534-82-1

Molecular Formula

C25H47N2NaO3

Molecular Weight

446.6 g/mol

IUPAC Name

sodium;3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate

InChI

InChI=1S/C25H48N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h2-23H2,1H3,(H,28,29);/q;+1/p-1

InChI Key

TWUNGNNWCNQNRX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • Long-chain alkyl amine or alkyl halide (heptadecyl source)
  • Ethylene glycol derivatives or 2-chloroethanol for ethoxy linkage
  • Propionic acid or its derivatives (e.g., 3-chloropropionic acid)
  • Sodium hydroxide or sodium carbonate for salt formation
  • Catalysts and solvents such as ethanol, toluene, or dimethylformamide (DMF)

Stepwise Synthesis Procedure

Step Reaction Description Conditions Notes
1 Synthesis of 2-heptadecyl-4,5-dihydro-1H-imidazole : Alkylation of ethylenediamine with heptadecyl halide followed by cyclization Heating under reflux in ethanol or toluene, acid catalysis Ensures formation of the imidazoline ring with the heptadecyl substituent
2 Attachment of ethoxy linker : Reaction of the imidazoline intermediate with 2-chloroethanol or ethylene oxide Mild heating, base catalysis Introduces the ethoxy spacer for further functionalization
3 Coupling with propionic acid derivative : Reaction of the ethoxy-imidazoline intermediate with 3-chloropropionic acid or its ester Reflux in polar aprotic solvent (e.g., DMF), base present Forms the propionate ester or acid linkage
4 Neutralization to sodium salt : Treatment with sodium hydroxide or sodium carbonate Room temperature to mild heating Converts the acid to the sodium salt form, enhancing solubility and stability

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic techniques.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization Data

Yield and Purity

Step Typical Yield (%) Purity (%) Remarks
Imidazoline formation 75–85 >95 High yield with controlled temperature and acid catalysis
Ethoxy linker attachment 70–80 >90 Base catalysis improves selectivity
Propionate coupling 65–75 >90 Polar solvents favor reaction completion
Sodium salt formation >95 >98 Quantitative neutralization step

Reaction Conditions Impact

  • Temperature : Elevated temperatures (80–110°C) favor cyclization and coupling but require monitoring to prevent decomposition.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency; ethanol or toluene preferred for cyclization.
  • Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) promote ring closure; bases (NaOH, K2CO3) facilitate salt formation.

Comparative Analysis with Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference Impact on Preparation
Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate C25H47N2NaO4 ~446.64 Propionate sodium salt with heptadecyl chain Multi-step synthesis with careful control of alkylation and coupling
Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate C24H45N2NaO3 432.6 Acetate instead of propionate moiety Similar synthetic route but shorter alkyl chain in acid part
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid C25H48N2O3 424.7 Free acid form, not sodium salt Requires additional neutralization step for salt formation

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The long heptadecyl chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level .

Comparison with Similar Compounds

Sodium Capryloamphopropionate (C7 Chain)

  • Structure : Sodium 3-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionate (CAS: 68877-55-4) .
  • Properties :
    • Shorter C7 chain increases hydrophilicity, leading to higher water solubility and CMC compared to the C17 variant.
    • Log P: ~3.12 (inferred from a C7 analog in ), indicating moderate hydrophobicity .
    • Applications: Widely used in cosmetics and detergents due to balanced emulsification and foaming properties .

3-[2-(2-Undecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic Acid (C11 Chain)

  • Structure : CAS 4258-46-2, featuring an undecyl (C11) chain .
  • Properties :
    • Intermediate chain length results in a density of 1.04 g/cm³ and boiling point of 502.9°C .
    • Higher hydrophobicity than C7 but lower than C17, making it suitable for niche applications requiring moderate surfactant strength.

Sodium 3-(2-(2-heptadecyl...)propionate (C17 Chain)

  • Properties: The C17 chain significantly enhances hydrophobicity, reducing CMC and improving micelle stability in nonpolar environments. Molecular weight: ~485.7 g/mol (estimated from a related compound in ) . Applications: Likely used in heavy-duty industrial cleaners or lubricants where low solubility and high surface activity are advantageous.

Unsaturated Chain Variants

Sodium (Z)-3-[2-(2-heptadec-8-enyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionate

  • Structure : Features a cis-unsaturated heptadecenyl (C17:1) chain (CAS: 36619-33-7) .
  • Properties: The double bond introduces steric hindrance, reducing melting point and enhancing solubility in organic solvents compared to the saturated C17 analog. Applications: Potential use in low-temperature formulations or emulsions requiring fluidity .

Physicochemical Property Trends

Property C7 (Heptyl) C11 (Undecyl) C17 (Heptadecyl) C17:1 (Heptadecenyl)
Chain Length 7 carbons 11 carbons 17 carbons 17 carbons (1 double bond)
Log P 3.12 ~4.5 (estimated) >6 (estimated) ~5.8 (estimated)
Boiling Point (°C) 502.9 502.9 Not reported Not reported
Density (g/cm³) 1.04 1.04 Not reported Not reported
CMC Higher Moderate Lower Moderate

Functional and Industrial Implications

  • Surfactant Efficiency : Longer alkyl chains (C17) reduce CMC, enhancing efficiency in oil-in-water emulsions but limiting aqueous solubility .
  • Thermal Stability : Higher molecular weight analogs (C17) exhibit superior thermal resistance, ideal for high-temperature processes .
  • Regulatory Status : Compounds like Sodium Capryloamphopropionate (EINECS 272-563-2) are well-documented in cosmetic inventories, whereas C17 variants may require additional regulatory evaluation .

Biological Activity

Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is a chemical compound with significant biological activity, particularly in pharmaceutical applications. Its unique structure, characterized by a long hydrophobic chain and an imidazole ring, suggests potential interactions with biological membranes and enzymes. This article delves into its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C25H47N2NaO3
  • Molecular Weight : 446.642 g/mol
  • CAS Number : 4534-82-1

The biological activity of this compound is primarily attributed to its ability to modulate membrane properties and interact with various biological targets. The hydrophobic nature of the heptadecyl chain facilitates its incorporation into lipid membranes, potentially altering membrane fluidity and permeability.

Proposed Mechanisms:

  • Membrane Interaction : The compound may disrupt lipid bilayers, enhancing drug delivery across cell membranes.
  • Enzyme Modulation : It may act as an inhibitor or enhancer of specific enzymes involved in metabolic pathways.
  • Receptor Binding : The imidazole moiety could facilitate binding to various receptors, influencing signal transduction pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysEffective against Gram-positive bacteria; minimal effect on Gram-negative strains.
ImmunomodulationAnimal modelsEnhanced immune response in treated mice; potential for use in immunotherapy.
CytotoxicityCell viability assaysInduced apoptosis in cancer cell lines at concentrations above 50 µM.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant activity against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of this compound in a murine model of autoimmune disease. Mice treated with this compound showed a marked reduction in inflammatory markers and improved survival rates compared to control groups. This suggests its utility in developing treatments for autoimmune conditions.

Q & A

Q. What are the established synthetic routes for Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate, and what key reaction conditions are required?

The synthesis typically involves a multi-step approach:

  • Imidazole ring formation : A modified Debus-Radziszewski reaction can be employed, where a diketone (e.g., benzil derivative) reacts with an aldehyde and ammonium acetate under acidic conditions to form the 4,5-dihydroimidazole core .
  • Alkylation and carboxylation : The imidazole derivative is functionalized with a heptadecyl chain via nucleophilic substitution, followed by propionate group introduction using sodium hydroxide for carboxylate salt formation .
  • Key conditions : Reflux in ethanol or DMF, controlled pH for salt stabilization, and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this surfactant compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the imidazole ring structure, alkyl chain integration, and propionate group position. For example, the imidazole NH proton appears as a broad singlet near δ 11–13 ppm, while the heptadecyl chain shows characteristic methylene/methyl signals .
  • IR spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=N stretch) and 1100–1200 cm1^{-1} (C-O-C ether linkage) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation pattern .

Q. How is the critical micelle concentration (CMC) of this surfactant determined experimentally?

  • Surface tension measurements : Use a tensiometer to plot surface tension vs. log concentration; the CMC is identified at the inflection point .
  • Conductivity titration : Monitor electrical conductivity changes with increasing surfactant concentration; the CMC corresponds to the slope change .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : This is the gold standard for unambiguous structural determination. For example, SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data, resolving ambiguities in alkyl chain orientation or imidazole ring conformation .
  • Case study : Discrepancies in NMR-derived dihedral angles can be cross-validated against SC-XRD data to confirm spatial arrangements .

Q. What computational methods are suitable for modeling the surfactant's interaction with lipid bilayers?

  • Molecular dynamics (MD) simulations : Use force fields like CHARMM or GROMACS to simulate the compound’s insertion into lipid membranes. Parameters include:
  • Lipid bilayer composition : DPPC or POPC membranes at 310 K.
  • Interaction metrics : Radial distribution functions (RDFs) for headgroup-lipid interactions and free energy profiles for penetration depth .
    • Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential maps to predict binding sites .

Q. How can discrepancies between experimental and theoretical CMC values be reconciled?

  • Error source analysis : Common issues include impurities in synthesis (e.g., incomplete alkylation) or temperature fluctuations during CMC measurement .
  • Adjust computational models : Incorporate solvent effects (e.g., water entropy changes) and counterion binding (Na+^+) in simulations to improve agreement with experimental data .

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